5-Chloro-3-methylisoquinoline
Description
5-Chloro-3-methylisoquinoline (molecular formula: C₁₀H₈ClN; molecular weight: 177.6 g/mol) is a halogenated isoquinoline derivative with a chlorine substituent at position 5 and a methyl group at position 3. Isoquinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization .
Properties
Molecular Formula |
C10H8ClN |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
5-chloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |
InChI Key |
QAZLGBYMOZNDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylisoquinoline typically involves the chlorination of 3-methylisoquinoline. One common method is the reaction of 3-methylisoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but optimized for large-scale production, including the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 5-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-malarial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylisoquinoline and its derivatives involves interaction with various molecular targets. For instance, in medicinal chemistry, these compounds can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
7-Substituted Isoquinoline-3-carboxylates
These compounds (e.g., Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate) share the isoquinoline core but differ in substituent positions and functional groups. Key findings from include:
- Substituent Effects : Chloro, methoxy, and trifluoromethyl groups at position 7 significantly alter electronic properties and steric bulk, influencing melting points and NMR chemical shifts.
- Spectral Data: For Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate, the ¹H NMR shows a characteristic singlet for the ester methyl group at δ 3.95 ppm, while the chloro substituent deshields adjacent protons, causing shifts in aromatic regions (δ 7.5–8.5 ppm) .
- Applications : These esters serve as intermediates in synthesizing anti-inflammatory and antimicrobial agents due to their tunable solubility and reactivity .
5-Chloroisoquinoline-3-carboxylic Acid
- Structure: Features a carboxylic acid group at position 3 instead of a methyl group (C₁₀H₆ClNO₂; molecular weight: 207.61 g/mol; purity: 97%) .
- Comparison : The carboxylic acid group enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the methyl-substituted analog. This makes it suitable for metal-chelating applications or as a building block in peptide conjugates .
5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline
- Structure: A fused triazolo-isoquinoline derivative with chlorophenyl and furyl substituents .
- Crystallographic data confirms planar geometry, favoring solid-state stability .
Isoquinoline-5-sulfonic Acid Derivatives
- Example: (S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine (molecular weight: 293.8 g/mol) .
- Comparison: The sulfonic acid group imparts high acidity and water solubility, contrasting with the lipophilic methyl group in 5-Chloro-3-methylisoquinoline. Such derivatives are explored as enzyme inhibitors or diagnostic agents .
Comparative Data Table
Key Research Findings and Trends
Substituent Position : Chlorine at position 5 (vs. 7 in carboxylates) reduces steric hindrance but increases electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Functional Groups: Methyl groups enhance lipophilicity (logP ~2.5 estimated for this compound), whereas carboxylic acids or sulfonic acids improve aqueous solubility (logP <1) .
Biological Activity: Fused heterocycles (e.g., triazolo-isoquinolines) show enhanced binding to biological targets due to increased rigidity and surface area .
Biological Activity
5-Chloro-3-methylisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a chlorine atom at the 5-position and a methyl group at the 3-position of the isoquinoline ring. This unique structure influences its chemical reactivity and biological interactions, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in therapeutic effects. The precise pathways depend on the derivatives synthesized from this compound and their intended applications.
Biological Activity Overview
Anticancer Properties:
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives possess an IC50 (the concentration required to inhibit cell growth by 50%) of less than 10 nM against a panel of human cancer cell lines, indicating potent anticancer activity .
Table 1: Cytotoxicity Data of this compound Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Derivative A | K562 (CML) | <10 |
| Derivative B | A549 (Lung cancer) | <10 |
| Derivative C | HCT116 (Colon cancer) | <10 |
Case Studies
-
Cytotoxicity Against Cancer Cells:
A study evaluated the effects of a derivative of this compound on A549 lung cancer cells. The results demonstrated that treatment with this derivative resulted in significant cell cycle arrest at the G2/M phase, promoting apoptosis through the activation of reactive oxygen species (ROS) and modulation of the PI3K/AKT/mTOR signaling pathway . -
Microtubule Disruption:
Another investigation focused on the ability of certain isoquinoline derivatives to disrupt microtubule formation in cancer cells. The study found that treatment with these compounds led to fragmentation of the microtubule network, highlighting their potential as antimitotic agents .
Pharmacological Applications
Beyond anticancer activity, this compound derivatives have been explored for their potential anti-inflammatory and antioxidant properties. Isoquinoline frameworks are known for their broad range of pharmacological activities, which include cholesterol-lowering effects and modulation of immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
